molecular formula C17H17NOS B605116 AC-265347 CAS No. 1253901-26-6

AC-265347

Katalognummer: B605116
CAS-Nummer: 1253901-26-6
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: IGSZVEPQZANNAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

AC265347 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionswege nicht umfassend dokumentiert sind.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Benzothiazolring.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Oncology: Neuroblastoma Treatment

AC-265347 has shown promising results in inhibiting neuroblastoma tumor growth. Key findings from recent studies include:

  • Tumor Growth Inhibition : this compound significantly reduces tumor growth in neuroblastoma xenograft models while maintaining normal plasma calcium levels, unlike other calcimimetics such as cinacalcet, which can induce hypocalcemia .
  • Mechanisms of Action : The compound promotes differentiation of neuroblastoma cells and induces specific gene expression changes associated with tumor suppression. Notably, it upregulates cancer testis antigens (CTAs), which are potential targets for immunotherapy .
  • Biased Signaling : this compound preferentially modulates signaling pathways involving pERK1/2 and IP1 accumulation, suggesting a unique mechanism that could enhance therapeutic efficacy while minimizing side effects .

Endocrinology: Hyperparathyroidism Management

In the context of hyperparathyroidism, this compound offers a potential alternative to existing treatments:

  • Calcium-Sensing Receptor Modulation : As an agonist and positive allosteric modulator of CaSR, this compound effectively suppresses parathyroid hormone (PTH) release with a lower risk of causing hypocalcemia compared to cinacalcet .
  • Clinical Implications : The ability to modulate CaSR signaling selectively may provide a safer therapeutic option for patients suffering from disorders related to calcium homeostasis, potentially improving quality of life and treatment adherence .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound compared to other calcimimetics:

FeatureThis compoundCinacalcet
Mechanism Biased allosteric modulatorPositive allosteric modulator
Effect on Calcium Levels No significant reductionCan induce hypocalcemia
Target Pathway pERK1/2 and IP1 accumulationPrimarily Ca2+ mobilization
Tumor Growth Inhibition Yes (neuroblastoma)Limited efficacy
Clinical Use Potential for hyperparathyroidism managementEstablished but limited use

Case Study 1: Neuroblastoma Xenograft Models

A study demonstrated that this compound effectively inhibited tumor growth in LA-N-1 xenograft models. The compound's administration resulted in increased differentiation markers without affecting plasma calcium levels, showcasing its potential as a therapeutic agent for neuroblastoma .

Case Study 2: Hyperparathyroidism

In animal models, this compound suppressed PTH release significantly while minimizing the risk of hypocalcemia. This suggests that it could be a safer alternative for managing hyperparathyroidism compared to traditional treatments .

Wirkmechanismus

AC265347 exerts its effects by acting as a positive allosteric modulator of the calcium-sensing receptor. This receptor is a G protein-coupled receptor that plays a crucial role in maintaining extracellular calcium homeostasis. AC265347 biases signaling towards the accumulation of phosphorylated extracellular signal-regulated kinases 1 and 2 and inositol phosphate 1, reducing parathyroid hormone levels without inducing the release of calcitonin .

Biologische Aktivität

AC-265347 is a novel compound classified as a biased allosteric modulator of the calcium-sensing receptor (CaSR). Its potential therapeutic applications, particularly in oncology, have garnered significant attention due to its unique biological activity profile compared to traditional calcimimetics.

This compound operates primarily by modulating the signaling pathways associated with the CaSR, which plays a critical role in calcium homeostasis and has been implicated in various malignancies, including neuroblastoma. Unlike other CaSR modulators such as cinacalcet, this compound does not induce hypocalcemia, making it a promising candidate for clinical applications where calcium level management is crucial.

Key Mechanisms:

  • Biased Signaling: this compound promotes differentiation in neuroblastoma cells without triggering the typical calcium signaling and endoplasmic reticulum (ER) stress responses associated with CaSR activation. This biased signaling is significant as it allows for targeted therapeutic effects while minimizing adverse effects related to calcium dysregulation .
  • Tumor Growth Inhibition: In preclinical models, this compound has demonstrated efficacy in inhibiting tumor growth in neuroblastoma xenografts. This effect is attributed to its ability to enhance differentiation markers and suppress tumor proliferation without affecting plasma calcium levels .

Research Findings

Several studies have explored the biological activity of this compound, providing insights into its pharmacodynamics and potential clinical applications.

Table 1: Summary of Key Findings on this compound

Study Model Key Findings References
Study 1Neuroblastoma XenograftInhibited tumor growth; increased differentiation markers (NEFL, S100B)
Study 2Rat ModelSuppressed PTH release with low hypocalcemia risk
Study 3PDX ModelsVariable response based on CaSR expression levels; HSJD-NB-001 model responsive

Case Studies

  • Neuroblastoma Treatment:
    In a study involving neuroblastoma cell lines and xenograft models, this compound significantly inhibited tumor growth while promoting neuronal differentiation. The exposure led to an upregulation of cancer testis antigens (CTAs), which may enhance immunotherapeutic strategies against neuroblastoma .
  • Calcium Homeostasis:
    A comparative analysis with cinacalcet revealed that this compound effectively suppressed parathyroid hormone (PTH) release in rats but did not induce significant hypocalcemia, making it a safer alternative for patients requiring CaSR modulation .

Eigenschaften

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c1-11-8-9-13(12(2)10-11)17(3,19)16-18-14-6-4-5-7-15(14)20-16/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSZVEPQZANNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C2=NC3=CC=CC=C3S2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253901-26-6
Record name 1253901-26-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.